N-T-Butyl 2-bromobenzamide
Overview
Description
N-t-Butyl 2-bromobenzamide
Biological Activity
N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.
- Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .
- Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .
- Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .
- The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom; t-butyl group | Anti-inflammatory; dopamine receptor affinity |
N-(t-butyl)-4-bromobenzamide | Lacks fluorine atom | Focused on bromine interactions |
N-(t-butyl)-2-fluorobenzamide | Lacks bromine atom | Different substitution pattern |
This table illustrates how variations in substituents can influence the biological activity of benzamides.
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDQPPEFATMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352262 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168265-57-4 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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